molecular formula C14H12N2O2S2 B6034714 3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B6034714
M. Wt: 304.4 g/mol
InChI Key: XSNDTTROSHWUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolidinone derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. The thiazolidinone moiety in this compound is known to play a crucial role in its biological activity by forming covalent bonds with the target molecules.
Biochemical and Physiological Effects:
3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anticonvulsant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its wide range of biological activities. This makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the evaluation of this compound as a potential drug candidate for the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-propyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting thiazolidinone derivative is then treated with acetic anhydride to form the final product. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of this compound.

Scientific Research Applications

3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Several research studies have reported the synthesis and evaluation of this compound as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

3-(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h3-6,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNDTTROSHWUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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